2-(4-Iodophenyl)quinoline-4-carboxylic acid
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Overview
Description
2-(4-Iodophenyl)quinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a quinoline moiety with a carboxylic acid group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 2-(4-Iodophenyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-iodoaniline with 2-chloroquinoline-4-carboxylic acid under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote the coupling reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-Iodophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups. Common reagents for these reactions include sodium azide, thiourea, and alkyl halides.
Oxidation Reactions: The quinoline moiety can undergo oxidation to form quinoline N-oxides. Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for this transformation.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions modify the functional groups on the quinoline ring.
Scientific Research Applications
2-(4-Iodophenyl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential therapeutic agents. Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used in the study of biological pathways and molecular interactions. The iodine atom serves as a useful probe in radiolabeling experiments.
Material Science: Quinoline derivatives are explored for their optical and electronic properties, making them candidates for organic light-emitting diodes (OLEDs) and other electronic devices.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in key biological pathways, such as topoisomerases and kinases. The iodine atom enhances the compound’s binding affinity to these targets, increasing its potency.
Comparison with Similar Compounds
2-(4-Iodophenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
2-Phenylquinoline-4-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.
4-Iodoquinoline: Contains the iodine atom on the quinoline ring but lacks the carboxylic acid group, affecting its solubility and interaction with biological targets.
2-(4-Bromo-phenyl)-quinoline-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to differences in reactivity and potency.
The presence of the iodine atom in this compound makes it unique, as it enhances the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
2-(4-iodophenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAFASJIQYNTNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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